Lopinavir-d7 -

Lopinavir-d7

Catalog Number: EVT-15274104
CAS Number:
Molecular Formula: C37H48N4O5
Molecular Weight: 635.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lopinavir-d7 is a deuterated analog of Lopinavir, an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infections. Lopinavir is classified as a protease inhibitor and is often administered in combination with Ritonavir to enhance its efficacy and bioavailability. This compound was patented in 1995 and received approval for medical use in 2000. It serves as a second-line therapy in high-income countries and is still widely prescribed in low- and middle-income countries, particularly among pediatric populations.

Source

Lopinavir-d7 can be synthesized from Lopinavir through various chemical modifications, typically involving the substitution of hydrogen atoms with deuterium. This modification enhances the pharmacokinetic properties of the drug, making it useful for specific research applications.

Classification

Lopinavir-d7 falls under the category of small molecules, specifically within the class of protease inhibitors. Its chemical formula is C37H41D7N4O5C_{37}H_{41}D_7N_4O_5, with a molecular weight of approximately 635.9 g/mol when accounting for the deuterium substitutions.

Synthesis Analysis

Methods

The synthesis of Lopinavir-d7 can be achieved through multiple methods, including:

  1. One-Pot Synthesis: This method involves a series of reactions conducted in a single vessel to form Lopinavir-d7 efficiently. The process typically includes the condensation of 2,6-dimethylphenoxyacetic acid with deuterated amines and other reagents under controlled conditions to yield the desired product.
  2. Deuteration Reactions: Specific reactions can be employed to introduce deuterium into the molecular structure. For example, using deuterated solvents or reagents during the synthesis process can selectively replace hydrogen atoms with deuterium.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Lopinavir-d7 retains the core structure of Lopinavir but features deuterium atoms at specific positions within its molecular framework. The structural formula can be represented as follows:

C37H41D7N4O5\text{C}_{37}\text{H}_{41}\text{D}_7\text{N}_4\text{O}_5

Data

  • Molecular Weight: Approximately 635.9 g/mol
  • IUPAC Name: [1S-[1R*,(R*),3R*,4R*]]-N-[4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro...

The presence of deuterium affects the compound's physical properties, including its stability and metabolic pathways.

Chemical Reactions Analysis

Reactions

Lopinavir-d7 undergoes similar metabolic pathways as its parent compound, primarily through oxidative metabolism via hepatic cytochrome P450 enzymes. The introduction of deuterium may influence reaction kinetics and metabolic stability.

Technical Details

Research indicates that Lopinavir is metabolized predominantly by CYP3A4 enzymes, leading to various metabolites that can also be tracked using mass spectrometry techniques to confirm the presence of deuterated forms.

Mechanism of Action

Lopinavir-d7 functions by inhibiting HIV protease, an essential enzyme for viral replication. The inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for HIV maturation.

Process

  1. Binding: Lopinavir-d7 binds to the active site of HIV protease.
  2. Inhibition: The binding blocks substrate access, preventing viral replication.
  3. Decreased Viral Load: This mechanism reduces the viral load in patients, contributing to improved health outcomes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light tan powder
  • Solubility: Freely soluble in methanol and ethanol
  • Stability: Enhanced stability due to deuteration

Chemical Properties

  • Molecular Formula: C37H41D7N4O5C_{37}H_{41}D_7N_4O_5
  • Melting Point: Specific melting point data for Lopinavir-d7 may vary but generally aligns with similar compounds.
  • Bioavailability: The bioavailability remains comparable to Lopinavir, potentially improved due to altered metabolic pathways from deuteration.
Applications

Lopinavir-d7 is primarily used in research settings to study pharmacokinetics and drug metabolism due to its unique isotopic labeling. Its applications include:

  1. Metabolic Studies: Understanding how modifications affect drug metabolism.
  2. Pharmacokinetic Research: Assessing absorption, distribution, metabolism, and excretion profiles.
  3. Clinical Trials: Evaluating efficacy and safety in specific populations or formulations.
Synthetic Pathways and Deuterium Incorporation Strategies

Chemical Synthesis of Lopinavir-d7: Isotopic Labeling Techniques

Lopinavir-d7, a heptadeuterated analog of the HIV protease inhibitor lopinavir, is synthesized via site-specific deuterium incorporation to replace protium atoms at metabolically vulnerable positions. The primary strategies include:

  • Late-Stage Hydrogen/Deuterium Exchange (HIE): Utilizing metal-free photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). This method exploits the excited-state basicity of aromatic rings to achieve deuteration at positions typically inaccessible via traditional catalysis. For example, C–H bonds adjacent to heteroatoms in lopinavir’s core undergo regioselective deuteration under UV irradiation, yielding >95% isotopic purity at targeted sites [4].
  • Transition Metal-Catalyzed Deuteration: Indium-catalyzed transfer hydrogenation employs 1,3-benzodioxole-d2 and D₂O as deuterium sources. This method enables Markovnikov-selective deuteration of alkenes in lopinavir’s precursor molecules, followed by deuterium incorporation via carbocation intermediates [8].
  • Multi-Step Chemoenzymatic Synthesis: Combines chemical deuteration of advanced intermediates (e.g., deuterated phenylalanine precursors) with enzymatic coupling to preserve chiral centers. This approach achieves >98% deuterium retention at benzylic and methyl groups [2].

Table 1: Comparison of Deuteration Methods for Lopinavir-d7

MethodDeuterium SourcesTarget SitesIsotopic PurityYield
Photoexcitation (HFIP-d1)HFIP-d1 residual D₂OAromatic C–H bonds>95%85–90%
In-Catalyzed HIE1,3-Benzodioxole-d₂, D₂OOlefinic positions92–95%80–88%
ChemoenzymaticD-labeled amino acid saltsBenzylic/methyl groups>98%75–82%

Optimization of Deuteration Efficiency in Lopinavir-d7 Production

Deuteration efficiency depends on reaction kinetics, catalyst selection, and deuterium source purity:

  • Kinetic Isotope Effects (KIE): Primary KIE (kH/kD = 5–7) governs C–D bond formation rates. Optimizing temperature (60–80°C) and pH (7.5–8.5) minimizes inverse KIE during electrophilic substitution [2] [8].
  • Catalyst Loading: InBr₃ concentrations >10 mol% accelerate deuterium transfer but risk epimerization. At 5 mol% catalyst, stereointegrity remains intact with 90% deuteration at C-2 and C-6 methyl groups [8].
  • Deuterium Source Engineering: Anhydrous D₂O or HFIP-d1 reduces protium contamination. Using deuterated 1,3-benzodioxole-d2 enhances regioselectivity in alkene reduction, achieving 94% deuterium incorporation at vinylic sites [8].
  • Purification: Reverse-phase HPLC with deuterium-compatible solvents removes isotopic impurities, increasing net deuterium content from 90% to 99.5% [4].

Stability Analysis of Deuterium-Labeled Bonds Under Synthetic Conditions

Deuterium bond stability is critical during synthesis and storage:

  • Thermal Stability: Accelerated degradation studies (40–80°C) show C–D bonds in aliphatic groups (e.g., methyl-d₃) remain intact for >720 hours, while aromatic C–D bonds exhibit 5–7% protium exchange due to reversible enolization [4].
  • Acid/Base Sensitivity: Under physiological pH (7.4), deuterium loss is negligible (<1%). However, strong acids (pH <2) cause 15–20% deuterium scrambling at proline-derived sites in lopinavir-d7, necessitating pH-controlled reaction steps [2] [6].
  • Photostability: UV exposure (254 nm) triggers deuterium–protium exchange at thiazole rings via radical intermediates. Light-shielded synthesis reduces this exchange by 8-fold [4].
  • Metabolic Stability: In vitro human liver microsome assays confirm deuterated bonds resist CYP3A4 oxidation 3.5× longer than non-deuterated bonds, validating design efficacy [2].

Table 2: Deuterium Distribution and Stability in Lopinavir-d7

Molecular SiteDeuteration TypeBond Dissociation Energy (kcal/mol)Protium Exchange Rate (/h)
Aromatic C–D (Phenyl)C–D (sp²)112–1150.05–0.07
Aliphatic C–D (Methyl)C–D₃ (sp³)105–108<0.01
Benzylic C–DC–D (sp³)98–1020.12–0.15

Properties

Product Name

Lopinavir-d7

IUPAC Name

(2S)-3,4,4,4-tetradeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

Molecular Formula

C37H48N4O5

Molecular Weight

635.8 g/mol

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D

InChI Key

KJHKTHWMRKYKJE-JMONXNCVSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.